Topotecan-d5

Descripción general

Descripción

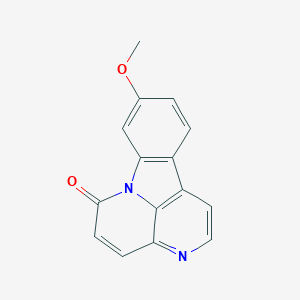

Topotecan-d5 is a deuterated form of topotecan, a chemotherapeutic agent that functions as a topoisomerase inhibitor. Topotecan is a synthetic, water-soluble analog of the natural chemical compound camptothecin, which is derived from the Camptotheca acuminata tree. This compound is used in research to study the pharmacokinetics and metabolism of topotecan, as the deuterium atoms can provide a distinct mass spectrometric signature.

Aplicaciones Científicas De Investigación

Topotecan-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of topotecan in the body.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of topotecan.

Cancer Research: Used in preclinical studies to evaluate the efficacy and safety of topotecan as an anticancer agent.

Drug Development: Assists in the development of new topoisomerase inhibitors and other chemotherapeutic agents.

Mecanismo De Acción

Target of Action

Topotecan-d5, like its parent compound Topotecan, primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication process. By inhibiting topoisomerase I, this compound interferes with the normal unwinding and rewinding of DNA strands, which is crucial for DNA replication and transcription . This leads to DNA damage, disrupting the cell cycle and ultimately leading to cell death .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of DNA damage, leading to cell cycle arrest and apoptosis . This results in the death of cancer cells and a reduction in tumor size .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the equilibrium between the lactone structure of this compound and its inactive ring-opened hydroxy acid form . Additionally, the presence of other drugs can also influence the action of this compound. For example, the combination of this compound with ATR inhibitors has been shown to significantly suppress tumor growth in mouse xenografts .

Análisis Bioquímico

Biochemical Properties

Topotecan-d5 inhibits the cellular enzyme topoisomerase I . This enzyme cleaves one of the two strands of DNA during DNA replication to relax the tensions from supercoiled DNA and then reanneals the strand to continue with the replication process .

Cellular Effects

When topoisomerase I is inhibited by this compound, DNA replication machinery stops and affected cells enter apoptosis which eventually leads to cell death .

Molecular Mechanism

The mechanism of action of this compound is based on the inhibition of the cellular enzyme topoisomerase I . When topoisomerase I is inhibited by this compound, DNA replication machinery stops and affected cells enter apoptosis which eventually leads to cell death .

Temporal Effects in Laboratory Settings

This compound has been encapsulated in nanoliposomes with pegylation on the surface resulting in long-circulating stealth liposomes . The liposomal topotecan concentration had an influence on drug release kinetics: there was a reduction in release rate as a function of increasing concentration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of topotecan-d5 involves the incorporation of deuterium atoms into the topotecan molecule. One common method is the reaction of 10-hydroxycamptothecin with an iminium salt in the presence of deuterated reagents. The reaction typically occurs under mild conditions, with the iminium salt acting as a deuterium source .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the integrity of the deuterium atoms in the compound.

Análisis De Reacciones Químicas

Types of Reactions

Topotecan-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Comparación Con Compuestos Similares

Topotecan-d5 is similar to other topoisomerase inhibitors, such as irinotecan and belotecan. it has unique properties due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic and metabolic studies. Other similar compounds include:

Irinotecan: Another topoisomerase inhibitor used in cancer treatment.

Belotecan: A semi-synthetic camptothecin analog with a water-solubilizing group at position 7.

This compound’s uniqueness lies in its deuterated form, which allows for more precise and accurate studies in various research applications.

Propiedades

IUPAC Name |

(19S)-8-[(dimethylamino)methyl]-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFGDBYHRUNTLO-NTSVIFQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649449 | |

| Record name | (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133355-98-2 | |

| Record name | (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)

![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)

![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)

![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)